3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione
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Overview
Description
ARV-471 is an orally bioavailable compound developed by Arvinas and Pfizer. It is a selective estrogen receptor degrader (SERD) that utilizes proteolysis-targeting chimera (PROTAC) technology to target and degrade estrogen receptors. This compound is primarily being developed for the treatment of estrogen receptor-positive (ER+) breast cancer, which constitutes a significant portion of breast cancer cases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARV-471 involves the creation of a hetero-bifunctional molecule that can bind to both the estrogen receptor and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Formation of the linker: The linker is synthesized through a series of chemical reactions, including amide bond formation and esterification.
Attachment of the ligands: The estrogen receptor ligand and the E3 ubiquitin ligase ligand are attached to the linker through additional chemical reactions, such as nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production of ARV-471 involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ARV-471 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are common during the synthesis and modification of ARV-471.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of ARV-471 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Coupling reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Major Products
The major products formed from the reactions involving ARV-471 include various intermediates and the final hetero-bifunctional molecule that targets estrogen receptors and E3 ubiquitin ligase .
Scientific Research Applications
ARV-471 has several scientific research applications, including:
Biology: ARV-471 is utilized to investigate the role of estrogen receptors in cellular processes and disease progression.
Medicine: The primary application of ARV-471 is in the treatment of ER+ breast cancer. .
Industry: ARV-471 serves as a model for developing other PROTAC-based therapies targeting different proteins involved in various diseases
Mechanism of Action
ARV-471 exerts its effects through a unique mechanism involving PROTAC technology. The compound facilitates the interaction between estrogen receptors and an intracellular E3 ubiquitin ligase complex. This interaction leads to the ubiquitylation and subsequent degradation of estrogen receptors via the proteasome. By degrading estrogen receptors, ARV-471 effectively reduces the signaling pathways that promote tumor growth in ER+ breast cancer .
Comparison with Similar Compounds
Similar Compounds
Fulvestrant: A selective estrogen receptor degrader that inhibits estrogen receptor function but does not degrade the receptor as efficiently as ARV-471.
Tamoxifen: A selective estrogen receptor modulator that blocks estrogen receptor activity but does not degrade the receptor.
Raloxifene: Another selective estrogen receptor modulator with similar limitations as tamoxifen
Uniqueness of ARV-471
ARV-471 stands out due to its ability to selectively degrade estrogen receptors through PROTAC technology. This degradation leads to a more significant reduction in estrogen receptor levels compared to other compounds like fulvestrant. Additionally, ARV-471 has shown greater efficacy in preclinical and clinical studies, particularly in patients who have developed resistance to existing endocrine therapies .
Properties
Molecular Formula |
C45H49N5O4 |
---|---|
Molecular Weight |
723.9 g/mol |
IUPAC Name |
3-[6-[4-[[1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C45H49N5O4/c51-37-12-15-39-33(27-37)8-13-38(31-4-2-1-3-5-31)43(39)32-6-9-35(10-7-32)48-20-18-30(19-21-48)28-47-22-24-49(25-23-47)36-11-14-40-34(26-36)29-50(45(40)54)41-16-17-42(52)46-44(41)53/h1-7,9-12,14-15,26-27,30,38,41,43,51H,8,13,16-25,28-29H2,(H,46,52,53) |
InChI Key |
TZZDVPMABRWKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O |
Origin of Product |
United States |
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